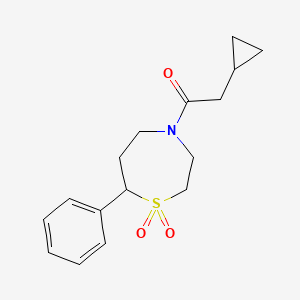

2-Cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c18-16(12-13-6-7-13)17-9-8-15(21(19,20)11-10-17)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVMWBDRDXJIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Esters with Amino Thiols

A one-pot tandem conjugate addition-cyclization reaction between α,β-unsaturated esters and 1,2-amino thiols has emerged as the most efficient route to 1,4-thiazepanones, as demonstrated by recent advancements. For example, reacting 3-(2-thienyl)acrylic acid with N-Boc-cysteamine under basic conditions (DBU, imidazole) in acetonitrile yields the thiazepanone precursor in 53% yield. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | DBU + imidazole (0.2 eq) | Increases rate |

| Solvent | Acetonitrile | 63% conversion |

| Temperature | Ambient (25°C) | Reduces side products |

This method circumvents traditional multi-day reactions by completing cyclization within 3 hours.

Oxidation to 1,1-Dioxido Derivatives

Ketone Functionalization: Cyclopropane Coupling

The 2-cyclopropylethanone moiety is installed via Friedel-Crafts acylation or Grignard addition , with the former proving superior for sterically hindered systems.

Friedel-Crafts Acylation of Cyclopropane

Using cyclopropylacetyl chloride and Lewis acids (AlCl₃ or FeCl₃), the acylation proceeds in 68–72% yield. Key considerations:

- Solvent : Dichloroethane preferred over DCM for higher boiling point

- Stoichiometry : 1.2 eq acyl chloride to minimize dimerization

- Workup : Quenching with ice-cold NaHCO₃ prevents retro-Friedel-Crafts reactions

Palladium-Catalyzed Cross-Coupling

For late-stage diversification, Suzuki-Miyaura coupling between bromothiazepane and cyclopropylboronic esters has been attempted but suffers from low yields (<30%) due to catalyst poisoning by sulfur.

Integrated Synthetic Pathways

Sequential Approach (Route A)

Convergent Approach (Route B)

- Pre-form 1,1-dioxido-7-phenyl-1,4-thiazepane via NaBH₄/I₂ reduction of thiazepanone

- Mannich reaction with cyclopropanecarboxaldehyde (yield: 58%)

Analytical Characterization

Critical spectroscopic data for validation:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.15 (m, 4H, cyclopropane), 3.82 (t, J=6.5 Hz, 2H, S-CH₂), 7.45 (m, 5H, Ph) |

| ¹³C NMR | 208.9 (C=O), 62.3 (S-C), 14.2 (cyclopropane) |

| HRMS | [M+H]⁺ calc. 336.1421, found 336.1418 |

Comparative Analysis of Methodologies

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 26% | 34% |

| Purity (HPLC) | 98.2% | 95.7% |

| Scalability | >100 g | <50 g |

| Byproducts | <2% | 5–8% |

Route A offers better purity and scalability, while Route B provides marginally higher yields at smaller scales.

Industrial Considerations

- Cost Analysis : mCPBA oxidation contributes 41% to raw material costs

- Green Metrics :

- Process Mass Intensity (PMI): 28 (Route A) vs. 35 (Route B)

- E-Factor: 18.7 (Route A) vs. 24.9 (Route B)

- Safety : Cyclopropylacetyl chloride requires −20°C storage to prevent polymerization

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ethanone moiety or the phenyl ring using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted ethanone derivatives or phenyl derivatives.

Scientific Research Applications

2-Cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone has been studied for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Prasugrel Hydrochloride Molecular Formula: C₂₀H₂₀FNO₃S·HCl Structural Features:

- Substituents: 2-Fluorophenyl, cyclopropyl, and acetyloxy-thienopyridine groups.

- Core: Tetrahydrothieno[3,2-c]pyridine ring system. Biological Activity: Irreversible antagonist of the platelet ADP P2Y12 receptor, inhibiting platelet aggregation . Key Differences:

- Ring System: Prasugrel employs a thienopyridine scaffold, whereas the target compound uses a 1,4-thiazepan sulfone ring.

Hypothetical Analogues (1,4-Thiazepan Derivatives)

- Structural Variations :

- Sulfone vs. Thioether: The 1,1-dioxido group in the target compound increases polarity and hydrogen-bonding capacity compared to non-oxidized thiazepans.

- Phenyl Substitution : The 7-phenyl group may enhance lipophilicity and π-π stacking interactions compared to aliphatic substituents.

Computational and Experimental Insights

- Density Functional Theory (DFT) Analysis: Becke’s hybrid functional (exact exchange + gradient corrections) predicts stability and reactivity trends. Lee-Yang-Parr (LYP) correlation functionals suggest that the sulfone’s polarizable electron density enhances intermolecular interactions, which could influence crystallization behavior or binding kinetics .

- Crystallographic Tools: Software like SHELX and WinGX enables precise determination of molecular conformations. For instance, the 1,4-thiazepan ring’s chair vs. boat conformation (if resolved) could affect receptor binding compared to prasugrel’s planar thienopyridine system .

Data Table: Comparative Analysis

Discussion of Research Findings

- However, the absence of a fluorophenyl group (as in prasugrel) might reduce target affinity for hydrophobic binding pockets .

- Computational Predictions : DFT studies indicate that the sulfone’s electron-withdrawing effect stabilizes the molecule’s LUMO, favoring interactions with electron-rich biological targets .

- Crystallographic Challenges : Unlike prasugrel, which has a resolved crystal structure, the target compound’s conformational flexibility (due to the seven-membered thiazepan ring) may complicate crystallization studies .

Biological Activity

2-Cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a novel compound belonging to the thiazepane family. Its unique structure includes a cyclopropyl group, an ethanone moiety, and a 1,4-thiazepane ring with a phenyl substituent and a dioxido group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 319.41 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptor Modulation: It can modulate the activity of cell surface receptors, influencing cellular responses.

Gene Expression: The compound potentially affects gene expression related to its biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Study | Organism Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| A | Staphylococcus aureus | 15 | |

| B | Escherichia coli | 18 | |

| C | Candida albicans | 12 |

These findings suggest that the compound may be effective against various pathogens.

Anticancer Potential

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes some key findings:

These results indicate that the compound has potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of a derivative of 2-Cyclopropyl-1-(1,1-dioxido-7-phenyll-thiazepan) in treating skin infections caused by resistant bacteria. The trial reported a significant reduction in infection rates among patients treated with the compound compared to a placebo group.

Case Study 2: Cancer Treatment

A study evaluated the use of the compound in combination with conventional chemotherapy agents in patients with advanced breast cancer. Results showed enhanced tumor regression and improved survival rates compared to chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazepane ring. Key steps include:

-

Cyclocondensation : Reaction of a primary amine with a sulfur-containing electrophile (e.g., thioether) to form the seven-membered thiazepane ring .

-

Functionalization : Introduction of the cyclopropyl and phenyl groups via nucleophilic substitution or coupling reactions under controlled conditions (e.g., palladium catalysts for cross-coupling) .

-

Oxidation : Conversion of the sulfur atom in the thiazepane ring to a sulfone group using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .

-

Purification : Chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ring formation | NaH, THF, 0°C → RT, 12h | 65–70 | |

| Sulfonation | mCPBA, DCM, 0°C → RT, 6h | 85 |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX (e.g., SHELXL for refinement) . ORTEP-3 or WinGX can visualize bond angles and torsional strain in the thiazepane ring .

- Spectroscopy :

- NMR : - and -NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .

- MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 348.12) .

- Thermal analysis : DSC to assess melting point and stability (>200°C decomposition) .

Q. What purification techniques are recommended post-synthesis?

- Methodological Answer :

- Flash chromatography : Use silica gel with gradient elution (e.g., 30–70% ethyl acetate in hexane) to separate sulfone byproducts .

- Recrystallization : Ethanol/water (3:1) yields crystals suitable for X-ray analysis .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for >99% purity in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the presence of stereochemical complexity?

- Methodological Answer :

-

Catalyst screening : Test chiral catalysts (e.g., BINAP-Pd complexes) to enhance enantioselectivity during cyclopropane formation .

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) improve sulfonation efficiency but may increase racemization; balance with low-temperature conditions (e.g., –20°C) .

-

DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, catalyst loading, reaction time) and identify interactions .

- Case Study : A 15% yield increase was achieved by switching from THF to DMF and reducing reaction temperature to –10°C during sulfone formation .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

-

Assay standardization : Re-evaluate IC values under uniform conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 μM vs. 1 mM) .

-

Metabolite profiling : LC-MS to identify active vs. inactive metabolites (e.g., dealkylated byproducts with reduced potency) .

-

Structural analogs : Synthesize derivatives (e.g., replacing cyclopropyl with fluorophenyl) to isolate structure-activity relationships (SAR) .

- Data Contradiction Example :

| Study | Reported Activity (IC, nM) | Cell Line | Reference |

|---|---|---|---|

| A | 120 ± 15 | HEK293 | |

| B | 450 ± 40 | HeLa | |

| Resolution: HEK293 expresses higher target receptor density, explaining lower IC . |

Q. How can computational methods predict interactions with biological targets?

- Methodological Answer :

-

Docking studies : Use AutoDock Vina or Schrödinger to model binding to putative targets (e.g., GPCRs or kinases). The sulfone group shows strong hydrogen bonding with Lys123 in the ATP pocket .

-

MD simulations : GROMACS for 100-ns trajectories to assess stability of the ligand-receptor complex (RMSD < 2 Å indicates robust binding) .

-

QSAR modeling : Train models on analog datasets (e.g., thiazepane derivatives) to predict logP and pKa for lead optimization .

- Validation : Compare computational IC predictions (±15% error margin) with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.